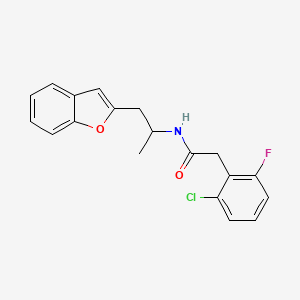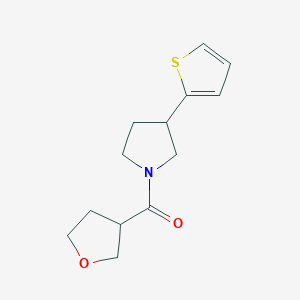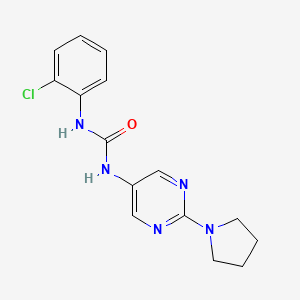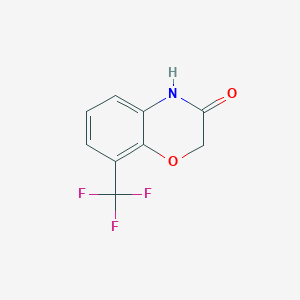
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1,2,4-Triazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated the synthesis of novel 1,2,4-triazole derivatives that showed good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
π-Hole Tetrel Bonding Interactions
Research on π-hole tetrel bonding interactions in triazole derivatives, including those with α-ketoester functionalities, revealed insights into their molecular interactions. This study contributes to the understanding of nucleophilic/electrophilic properties influenced by substituents, which can be valuable in chemical synthesis and material science (Ahmed et al., 2020).
Lipase and α-Glucosidase Inhibition
A study involving the synthesis of new heterocyclic compounds derived from triazole demonstrated significant lipase and α-glucosidase inhibition. These findings suggest potential applications in the treatment of conditions like diabetes and obesity (Bekircan et al., 2015).
Metal-Free Multi-Component Synthesis
The metal-free multi-component synthesis of 1,2,3-triazoles presents a valuable method in organic chemistry for creating structurally diverse compounds. This method can be used to synthesize compounds with potential antibacterial and antifungal properties (Vo, 2020).
Bromine → Lithium Exchange Reactions
Research on bromine to lithium exchange reactions in 1,2,3-triazoles offers insights into synthetic routes for creating various substituted triazoles. This knowledge is crucial in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals (Iddon & Nicholas, 1996).
Corrosion Inhibition in Acid Media
Triazole derivatives have been shown to be effective corrosion inhibitors in acid media. Their application is significant in preventing corrosion in industrial processes, particularly in metal industries (Li et al., 2007).
Inhibition of Acidic Corrosion of Steels
Another study synthesized 1,2,3-triazole derivatives of uracil and thymine, which exhibited potential inhibitory activity against acidic corrosion of steels. This application is vital in material science and engineering, offering new ways to protect metal surfaces (Negrón-Silva et al., 2013).
Antibacterial and Antifungal Agents
Triazole-based Schiff bases and metal complexes have shown high antimicrobial activity, making them valuable in the development of new antibacterial and antifungal agents (Sumrra et al., 2017).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-6-12-5-13-14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYIVLSICDGQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2711067.png)

![2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2711072.png)


![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)

![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)


